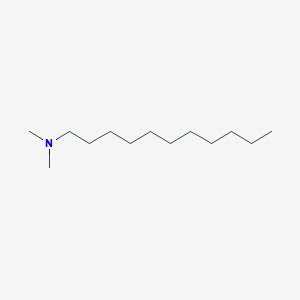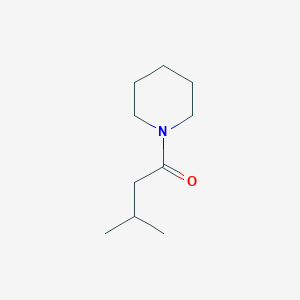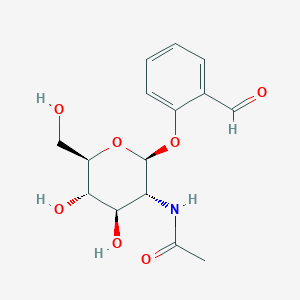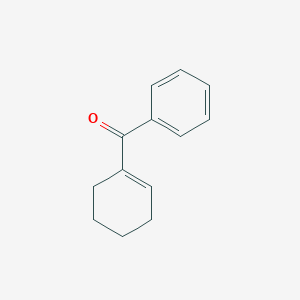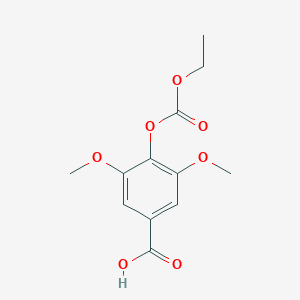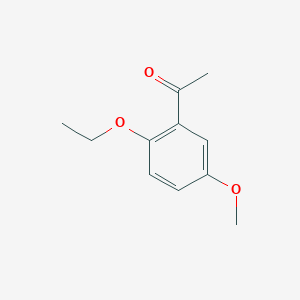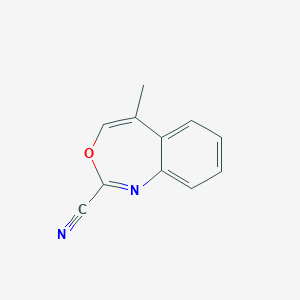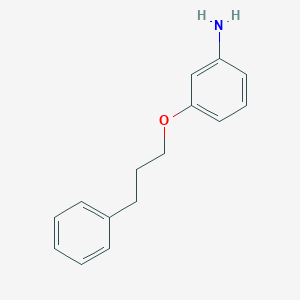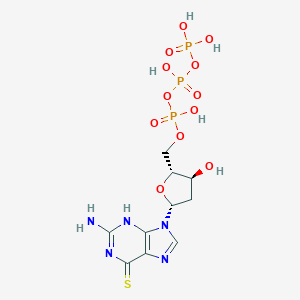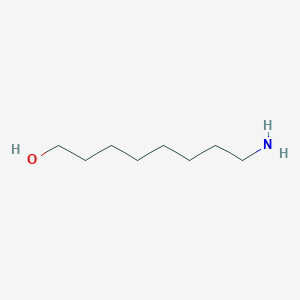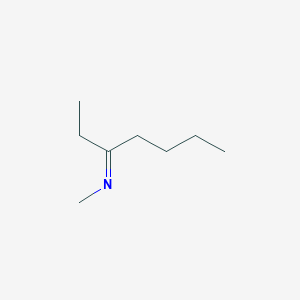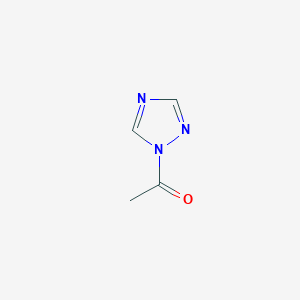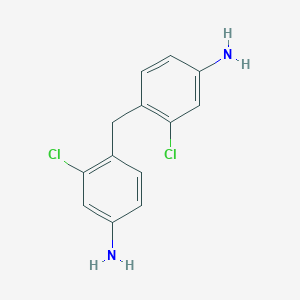
Benzenamine, 4,4'-methylenebis(3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4'-methylenebis(3-chloro-) is a chemical compound that is commonly used in scientific research applications. It is also known as MBC, and its chemical formula is C13H12Cl2N2. This compound is a derivative of benzene, and it is used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4'-methylenebis(3-chloro-) is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles such as carbonyl compounds. This compound is also known to be a good leaving group, which makes it useful in various organic reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Benzenamine, 4,4'-methylenebis(3-chloro-). However, it is known to be toxic to cells and can cause DNA damage. This compound has also been shown to have mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenamine, 4,4'-methylenebis(3-chloro-) in lab experiments is its high yield during synthesis. It is also a relatively inexpensive compound, which makes it accessible for many researchers. However, one limitation of using this compound is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Orientations Futures
There are several future directions for research involving Benzenamine, 4,4'-methylenebis(3-chloro-). One area of interest is the development of new synthetic routes for this compound. Another area of research is the investigation of its potential as a building block for the synthesis of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the mechanism of action and the potential health risks associated with this compound.
Méthodes De Synthèse
The synthesis of Benzenamine, 4,4'-methylenebis(3-chloro-) involves the reaction of 4-chloroaniline with paraformaldehyde in the presence of hydrochloric acid. The reaction proceeds through a condensation reaction, which results in the formation of the desired compound. The yield of the synthesis process is typically high, and the compound can be purified through recrystallization.
Applications De Recherche Scientifique
Benzenamine, 4,4'-methylenebis(3-chloro-) has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used in the production of agrochemicals such as herbicides and fungicides. In addition, this compound is used in the synthesis of pharmaceuticals such as antihistamines and antidepressants.
Propriétés
Numéro CAS |
17096-29-6 |
|---|---|
Nom du produit |
Benzenamine, 4,4'-methylenebis(3-chloro- |
Formule moléculaire |
C13H12Cl2N2 |
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
4-[(4-amino-2-chlorophenyl)methyl]-3-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-6-10(16)3-1-8(12)5-9-2-4-11(17)7-13(9)15/h1-4,6-7H,5,16-17H2 |
Clé InChI |
JWADROPLEXJCRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Autres numéros CAS |
17096-29-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



